molecular formula C24H20N6O3S B2507484 N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207017-83-1

N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2507484
CAS No.: 1207017-83-1
M. Wt: 472.52
InChI Key: IXSJIYLXTPMDBF-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H20N6O3S and its molecular weight is 472.52. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Applications

  • A study reported the synthesis of various heterocycles incorporating a thiadiazole moiety, aiming to explore their insecticidal potential against the cotton leafworm, Spodoptera littoralis. This research highlights the utility of such compounds in developing new insecticidal agents (Fadda et al., 2017).

Antimicrobial Applications

  • Novel thiazole derivatives were synthesized by incorporating a pyrazole moiety, demonstrating significant anti-bacterial and anti-fungal activities, showcasing the potential use of similar compounds in antimicrobial drug development (Saravanan et al., 2010).

Biological Activity Exploration

  • The synthesis and biological evaluation of novel compounds for potential anticonvulsant activities have been explored, indicating the broad spectrum of biological investigations associated with such compounds (Tarikogullari et al., 2010).

Antioxidant Activity

  • Studies involving the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives highlighted their significant antioxidant activity, suggesting their potential application in developing antioxidant agents (Chkirate et al., 2019).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then converted to the second intermediate, 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol. This intermediate is then coupled with 3-acetylphenylacetic acid to form the final product, N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide.", "Starting Materials": [ "4-methoxyaniline", "ethyl acetoacetate", "hydrazine hydrate", "acetic anhydride", "thionyl chloride", "3-acetylphenylacetic acid" ], "Reaction": [ "Step 1: Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "a. React 4-methoxyaniline with ethyl acetoacetate and hydrazine hydrate to form 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "a. React 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine with acetic anhydride to form the corresponding acetamide.", "b. React the acetamide with thionyl chloride to form the corresponding thionyl chloride intermediate.", "c. React the thionyl chloride intermediate with sodium sulfide to form 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol.", "Step 3: Synthesis of N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide", "a. React 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol with 3-acetylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] }

CAS No.

1207017-83-1

Molecular Formula

C24H20N6O3S

Molecular Weight

472.52

IUPAC Name

N-(3-acetylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20N6O3S/c1-15(31)17-4-3-5-18(12-17)25-22(32)14-34-24-27-26-23-21-13-20(28-30(21)11-10-29(23)24)16-6-8-19(33-2)9-7-16/h3-13H,14H2,1-2H3,(H,25,32)

InChI Key

IXSJIYLXTPMDBF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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